Oleuropein aglycone

描述

橄榄苦苷配基是特级初榨橄榄油的主要酚类成分。 它是由橄榄苦苷脱糖基化而来,橄榄苦苷存在于油橄榄树的叶片和核果中,并在成熟期逐渐增加 . 橄榄苦苷配基因其多样的药理作用而越来越受欢迎,包括抗阿尔茨海默病、抗乳腺癌、抗炎、降血糖、抗氧化和降脂作用 .

准备方法

化学反应分析

Production of Oleuropein Aglycone

OA can be produced through three main hydrolytic methods :

- Enzymatic hydrolysis: Achieved using exogenous or endogenous enzymes .

- Acid hydrolysis: Involves the use of acid to extract OA from olive leaves .

- Acetal hydrolysis: A process similar to natural glucosidase enzyme reactions .

Enzymatic Hydrolysis in Detail

Enzymatic hydrolysis is an effective method for producing bioactive OA, utilizing glycosidases to hydrolyze glycosidic bonds .

Table 1: Enzymes Used in this compound Production

| Enzymes | Source | Detection methods | References |

|---|---|---|---|

| Recombinant β-glucosidase Mtbgl3a | Myceliophthora thermophila | LC-HRMS/MS and 1D & 2DNMR spectroscopy | Nikolaivits et al., 2017 |

| Recombinant β-glycosidase (EcSβgly) | Sulfolobus solfataricus | TLC/GC/GC- MS/1HNMR | Briante et al., 2000 |

| β-glycosidase | Almond | HPLC/LC-MS | Bouaziz and Sayadi, 2005 |

| β-glycosidase | Almond | GC-MS | Rigacci et al., 2010; Grossi et al., 2013; Luccarini et al., 2015, 2016 |

| β-glycosidase | Almond | TLC/MS | Walter et al., 1973 |

| β-glycosidase | Lactobacillus plantarum-type strains | GC-MS | Ciafardini et al., 1994 |

| β-glycosidase | Aspergillus niger | LC-MS/MS | Delgado-Povedano et al., 2017 |

| β-glucosidase | Almond | 1HNMR | Guiso and Marra, 2005 |

| Endogenous enzyme | 1-2 drops of the olive juice | 1HNMR | Guiso and Marra, 2005 |

| Endogenous β-glucosidase | Olive fruits | HPLC-MS-NMR | Brenes et al., 1999 |

| β-glucosidase | Almond | HPLC/LC-MS | Jemai et al., 2008 |

| β-glucosidase | Almond | HPLC-UV+(ESI)- MS/MS | Dell'Agli et al., 2008 |

β-glucosidase enzymes break the bond between glucose and the rest of the oleuropein molecule . Lactobacillus plantarum strains can hydrolyze oleuropein into aglycone and other compounds .

Acid and Acetal Hydrolysis

Acid hydrolysis extracts OA from olive leaves using a solution of MeOH/H2O and HCl at high temperatures . Acetal hydrolysis, similar to natural glucosidase reactions, dissolves oleuropein in aqueous CH3CN with Er(OTf)3, refluxing at 80°C, and purifying via flash chromatography .

Reactions with α-Synuclein

This compound can interact with α-synuclein (Syn), a protein implicated in Parkinson's disease, and stabilize its monomeric form . OA can interfere with Syn aggregation, modifying its biophysical properties and preventing the build-up of toxic oligomers .

Table 2: Effects of this compound on α-Synuclein Aggregation

| Experiment | Results |

|---|---|

| Syn incubated at 37 °C and pH 7.4 | Aggregates into fibrils |

| Syn/Oleuropein aglycone ratio of 1:3 | Curve maintains a sigmoid trend, some amyloid fibrils detectable |

| Syn/Oleuropein aglycone ratio of 1:10 | ThT fluorescence intensity scarcely increased, other types of aggregates populated the sample, suggesting interference with the aggregation process |

| Proteolysis experiment on Syn/Oleuropein aglycone 1:3 or 1:10 samples | Syn appeared less resistant to proteolysis as aggregation time increased; peak at RT 51.2 min increased as aggregation time prolonged and this compound concentration increased |

OA promotes the formation of stable, harmless aggregates and reduces the cytotoxicity of α-synuclein aggregates by hindering their binding to cell membrane components, which prevents oxidative damage to cells .

Biological Activities and Chemical Interactions

OA exhibits various biological activities through different chemical interactions :

- Anti-Alzheimer's Disease: OA improves memory and behavioral performance in mice models by interfering with Aβ aggregation. It provides neuroprotection by decreasing aggregate cytotoxicity and counteracting neuroinflammation . OA offsets amyloid aggregation and toxicity affecting amyloid precursor protein processing, Aβ peptide and tau aggregation, autophagy impairment, and neuroinflammation .

- Anti-Breast Cancer: OA inhibits the expression of the lipogenic enzyme FASN in HER2-overexpressing breast carcinoma cells and down-regulates HER2 expression and tyrosine kinase activity .

- Anti-Inflammatory Effect: OA decreases apoptotic cell death after splanchnic arterial occlusion shock and improves tissue damage associated with collagen-induced arthritis. It inhibits interleukin-1 production and cyclooxygenase (COX) enzymes .

- Anti-Hyperglycemic Effect: OA intervenes with the early steps of human islet amyloid polypeptide aggregation, delaying the proliferation of amyloid fibrils and triggering autophagy in cells .

- Anti-Oxidative Effect: OA decreases urinary excretion of 8-iso-PGF2a, protects LDL in plasma against oxidation, and inhibits copper sulfate-induced oxidation .

- Lipid-Lowering Effect: OA reduces serum TC, TG, and LDL-C levels, retards the lipid peroxidation process, enhances anti-oxidant enzyme activity, and reduces adhesion molecules involved in early atherogenesis . It also enhances uncoupling protein 1 expression in brown adipose tissue .

- Protein Crosslinking: Functions as a protein crosslinker .

These diverse effects underscore the complex chemical interactions of this compound, making it a subject of ongoing research for potential therapeutic applications .

科学研究应用

Neuroprotective Effects

Oleuropein aglycone has demonstrated promising neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's disease. Research indicates that OleA stabilizes monomeric α-synuclein, a protein implicated in Parkinson's pathology. By preventing the aggregation of this protein into toxic forms, OleA may hinder the progression of neurodegenerative processes. In vitro studies have shown that OleA reduces cytotoxicity associated with α-synuclein aggregates by inhibiting their binding to cell membranes and mitigating oxidative damage to neurons .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been extensively studied. In various experimental models, OleA has exhibited the ability to reduce inflammation markers and oxidative stress in cells. For instance, studies involving human umbilical vein endothelial cells (HUVEC) and THP-1 monocytes revealed that treatment with OleA significantly decreased inflammatory responses induced by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases and conditions characterized by chronic inflammation.

Antimicrobial Activity

This compound also possesses notable antimicrobial properties. It has been shown to exhibit activity against a range of pathogens, including bacteria and viruses. For example, OleA has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents . Its ability to disrupt microbial membranes contributes to its efficacy as an antimicrobial compound.

Cancer Treatment Potential

In cancer research, this compound is being investigated for its chemopreventive properties. Studies suggest that OleA can inhibit the proliferation of various cancer cell lines and induce apoptosis in malignant cells. For instance, research indicates that OleA affects multiple signaling pathways involved in cancer cell survival and proliferation, making it a potential adjunct therapy in cancer treatment . Additionally, its ability to reverse multidrug resistance in cancer cells enhances its therapeutic potential .

Protective Role Against Environmental Toxins

Recent studies have highlighted the protective effects of this compound against environmental toxins such as pesticides. Research shows that pre-treatment with OleA can safeguard cells from the damaging effects of pesticides like oxadiazon and imidacloprid by maintaining mitochondrial function and metabolic activity. This suggests that OleA could be utilized in formulations aimed at mitigating the toxic effects of environmental pollutants .

Summary Table of Applications

作用机制

相似化合物的比较

生物活性

Oleuropein aglycone (OLE) is a phenolic compound predominantly found in olive oil and olive leaves. It has garnered significant attention due to its diverse biological activities, particularly in the fields of cancer research, neuroprotection, and metabolic disorders. This article explores the biological activity of this compound, supported by various studies and findings.

OLE is derived from oleuropein through hydrolytic processes. The primary methods for obtaining OLE include:

- Enzymatic Hydrolysis : Utilizes enzymes like β-glucosidase to convert oleuropein into its aglycone form.

- Acid Hydrolysis : Involves the use of acids to facilitate the hydrolysis process.

- Acetal Hydrolysis : A less common method that also yields OLE.

Each method has its advantages and can influence the purity and yield of the final product .

Pharmacological Activities

OLE exhibits a wide range of pharmacological effects, which can be categorized as follows:

Case Studies

- Breast Cancer Treatment

-

Alzheimer’s Disease

- Research involving a mouse model indicated that OLE administration led to improved cognitive performance and reduced amyloid beta plaque deposition. This effect was attributed to the activation of autophagy via the AMPK/mTOR pathway, suggesting a mechanism for neuroprotection against Alzheimer's disease .

- Amyloid Fibril Disruption

The biological activities of this compound are mediated through various molecular pathways:

- Autophagy Activation : OLE triggers autophagy via the Ca²⁺-CAMKKβ–AMPK axis, leading to enhanced clearance of aggregated proteins .

- Inhibition of mTOR Pathway : By inhibiting mTOR, OLE promotes cellular homeostasis and reduces inflammation .

- Antioxidant Defense : OLE enhances the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress .

属性

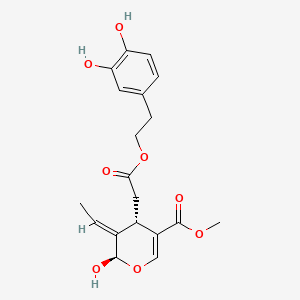

IUPAC Name |

methyl (4S,5E,6R)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-hydroxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O8/c1-3-12-13(14(18(23)25-2)10-27-19(12)24)9-17(22)26-7-6-11-4-5-15(20)16(21)8-11/h3-5,8,10,13,19-21,24H,6-7,9H2,1-2H3/b12-3+/t13-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWKXNFEOZXNLX-BBHIFXBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O)C(=O)OC)CC(=O)OCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70953711 | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31773-95-2 | |

| Record name | Oleuropein aglycon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31773-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oleuropein aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031773952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleuropein aglycon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。